Vinylidene fluoride
Overview
Description
Vinylidene fluoride, also known as 1,1-difluoroethylene, is a hydrofluoroolefin with the chemical formula C2H2F2. This colorless, flammable gas is primarily used in the production of fluoropolymers such as polythis compound. This compound is known for its excellent chemical resistance, thermal stability, and mechanical properties, making it a valuable compound in various industrial applications .
Mechanism of Action
Target of Action
Vinylidene fluoride, also known as 1,1-Difluoroethylene, is a semi-crystalline thermoplastic fluoropolymer . It is primarily used in the production of polythis compound (PVDF), a polymer known for its excellent piezoelectric properties, thermal stability, and mechanical strength . The primary targets of this compound are therefore the applications that benefit from these properties, such as sensors and actuators, spin-valve devices, magnetoelectric materials, energy harvesting applications, tissue engineering, modeling engineering, and other biomedical engineering and devices .
Mode of Action
The mode of action of this compound is primarily through its piezoelectric properties. Piezoelectricity is a property of certain materials to generate an electrical charge when mechanically deformed . This property makes this compound useful in various applications, such as traffic sensors and pressure sensors .
Biochemical Pathways
This compound is used in the emulsion polymerization process to produce PVDF . The polymerization process involves the reaction of this compound under conditions of temperature and pressure similar to those found in industrial processes . The initial rate of polymerization is strongly influenced by the agitation of the reactor, with the rate of reaction increasing as the rate of agitation increases .
Pharmacokinetics
As a polymer, this compound exhibits excellent processability and chemical resistance to different materials such as different acids, bases, organic solvents, oil, and fat . .
Result of Action
The result of this compound’s action is the production of PVDF, a polymer with excellent piezoelectric properties, thermal stability, and mechanical strength . PVDF has a wide range of applications in various fields of science and technology .
Biochemical Analysis
Biochemical Properties
Vinylidene fluoride plays a significant role in biochemical reactions due to its chemical resistance and stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes involved in metabolic pathways, affecting their activity and stability. The nature of these interactions is primarily based on the chemical structure of this compound, which allows it to form stable complexes with biomolecules .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their activity and function. Additionally, it can influence the expression of genes involved in metabolic pathways, leading to changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects. Understanding these dosage effects is crucial for developing safe and effective applications of this compound in biomedical engineering .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function. For example, this compound can modulate the activity of enzymes involved in energy metabolism, influencing the overall metabolic state of the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound in different cellular compartments. Understanding the transport and distribution of this compound is essential for optimizing its applications in drug delivery and tissue engineering .
Preparation Methods
Vinylidene fluoride can be synthesized through several methods. One common method involves the elimination reaction from a 1,1,1-trihaloethane compound, such as the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or the loss of hydrogen fluoride from 1,1,1-trifluoroethane . Industrial production often involves the free-radical polymerization of the gaseous this compound monomer . This process can be controlled to produce polythis compound with specific properties by adjusting the reaction conditions and using different initiators and chain transfer agents .
Chemical Reactions Analysis
Vinylidene fluoride undergoes various chemical reactions, including:
Polymerization: The most significant reaction is its polymerization to form polythis compound.
Substitution Reactions: this compound can participate in substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Addition Reactions: It can also undergo addition reactions with various reagents, such as hydrogen or halogens, to form saturated compounds.
The major products formed from these reactions include polythis compound and its copolymers, as well as various halogenated derivatives .
Scientific Research Applications
Vinylidene fluoride and its polymers have a wide range of scientific research applications:
Biology and Medicine: In biology and medicine, polythis compound is used in biomedical devices, tissue engineering, and drug delivery systems due to its biocompatibility and chemical resistance.
Industry: Industrial applications include its use in coatings, films, and fibers for their excellent chemical resistance and mechanical properties.
Comparison with Similar Compounds
Vinylidene fluoride can be compared with other similar compounds, such as:
Vinyl fluoride: Vinyl fluoride (CH2=CHF) is another fluorinated monomer used to produce polyvinyl fluoride.
Hexafluoropropylene: Hexafluoropropylene (CF2=CFCF3) is used in the production of fluoroelastomers and has different chemical and physical properties compared to this compound.
Chlorotrifluoroethylene: Chlorotrifluoroethylene (CF2=CFCl) is another fluorinated monomer used in the production of various fluoropolymers.
This compound is unique due to its combination of excellent chemical resistance, thermal stability, and piezoelectric properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1,1-difluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2/c1-2(3)4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCIDUSAKPWEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2, Array | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24937-79-9 | |
Record name | Poly(vinylidene fluoride) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24937-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3021439 | |
Record name | Vinylidene fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-Difluoroethylene (or vinylidene fluoride) is a colorless gas which is flammable in the ranges of 5.5 to 21%. It is toxic by inhalation and contact. It is slightly soluble in water and soluble in alcohol and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.] | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
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Record name | Ethene, 1,1-difluoro- | |
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Record name | Vinylidene fluoride | |
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Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
-123 °F at 760 mmHg (NTP, 1992), -85.7 °C, -83 °C, -123 °F, -122 °F | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
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Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
Flammable gas, NA (Gas) | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
0.018 g/100 g at 77 °F and 760 mmHg (NTP, 1992), Slightly sol in water; sol in alcohol and ether, Water solubility = 6.3 cu cm/100 g at 25 °C and 10 kPa, Water solubility = 0.018 g/100 g at 25 °C and 760 mm Hg, Water solubility = 165 ppm at 25 °C, In water, 164.9 mg/L at 25 °C, Solubility in water: none, Insoluble | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Difluoroethene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.617 at 75 °F (liquid) (NTP, 1992) - Less dense than water; will float, 0.617 g/cc at 24 °C (liquid), Critical density = 417 kg/cu m; Heat of formation = -345.2 kJ/mol at 25 °C; Heat of polymerization = -474.21 kJ/mol at 25 °C; explosive limits = 5.8-20.3 vol % in air, Relative density (water = 1): 0.6, 0.617 at 75 °F, 2.21(relative gas density) | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.2 (AIR= 1), Relative vapor density (air = 1): 2.2, 2.21 | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
21584 mmHg at 50 °F ; 26980 mmHg at 68 °F (NTP, 1992), Liquid molar volume = 0.055194 cu m/kmol; Vapor pressure = 3X10+4 mm Hg at 25 C (calculated from experimentally derived coefficients), 3.0X10+4 mm Hg at 25 °C, 35.2 atm | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Oxygen, 0.05 mol% max; other impurities, 0.2 mol% max and moisture, 0.01 mol% max...other impurities present are vinyl fluoride, difluoromethane, 1,1-difluoroethane, 1,1-difluoro-1-chloroethane and 1,1,1-trifluoroethane | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
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Color/Form |
Colorless gas, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |
CAS No. |
75-38-7, 24937-79-9 | |
Record name | 1,1-DIFLUOROETHYLENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3219 | |
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Record name | Vinylidene fluoride | |
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Record name | 1,1-Difluoroethene | |
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Record name | Kynar | |
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Record name | Ethene, 1,1-difluoro- | |
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Record name | Vinylidene fluoride | |
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Record name | 1,1-difluoroethylene | |
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Record name | VINYLIDENE FLUORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1IX2905B | |
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Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
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Record name | VINYLIDENE FLUORIDE | |
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Record name | Ethylene, 1,1-difluoro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KW88B80.html | |
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Melting Point |
-227 °F (NTP, 1992), -144 °C at 1 atm /freezing point/, -144 °C, -227 °F | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Vinylidene Fluoride (VDF)?
A1: this compound, also known as 1,1-Difluoroethylene, has the molecular formula C2H2F2 and a molecular weight of 64.04 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize VDF polymers?
A2: Common techniques include:
- Nuclear Magnetic Resonance (NMR): Both 1H and 19F NMR provide insights into monomer ratios, copolymer composition, and sequence distribution. [, ]
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups and can be used to analyze crystallinity and phase transitions in PVDF. [, , , ]
- X-ray Diffraction (XRD): Provides information about the crystalline structure, orientation, and phase transitions within PVDF materials. [, , , , ]
- Raman Spectroscopy: Complementary to FTIR, it helps identify vibrational modes and characterize crystalline phases. []
Q3: What makes Polythis compound (PVDF) a versatile material for various applications?
A3: PVDF exhibits a unique combination of properties:
- Piezoelectricity: PVDF can generate an electrical charge in response to mechanical stress, making it suitable for sensors and energy harvesters. [, , , ]
- Ferroelectricity: PVDF exhibits spontaneous electric polarization, enabling its use in non-volatile memory and high-energy density capacitors. [, , , , ]
- Chemical Resistance: PVDF is resistant to many solvents, acids, and bases, making it suitable for harsh environments. [, ]
- Thermal Stability: PVDF has a relatively high melting point for a polymer, broadening its application range. [, ]
Q4: What are the main crystalline phases of PVDF and how do they impact its properties?
A4: PVDF primarily exists in three crystalline phases:
- β-phase: Polar, with desirable piezoelectric and ferroelectric properties. [, , , , ]
- γ-phase: Polar, showing piezoelectric and pyroelectric properties. [, ]
Q5: How can the properties of PVDF be further enhanced for specific applications?
A5:
- Copolymerization: Introducing comonomers like trifluoroethylene (TrFE) or hexafluoropropylene (HFP) can tailor the properties of PVDF. For instance, VDF-TrFE copolymers exhibit enhanced ferroelectric properties. [, , , , , , ]
- Blending: Combining PVDF with other polymers like polyacrylonitrile (PAN) or polycarbonate (HTPC) can create materials with a balanced set of properties, such as improved mechanical strength, thermal stability, or dielectric properties. [, , ]
- Nanocomposites: Adding nanofillers like reduced graphene oxide or clay nanoparticles can enhance the piezoelectric, dielectric, and mechanical properties of PVDF. [, ]
Q6: What are some examples of how PVDF and its copolymers are used in membranes?
A6: PVDF-based membranes find applications in:
- Water treatment: Ultrafiltration membranes for removing contaminants. [, ]
- Battery separators: Providing electrical insulation and ion transport pathways in lithium-ion batteries. [, ]
- Pervaporation: Selective separation of liquids based on differences in membrane permeability. []
Q7: Can the surface properties of PVDF membranes be modified?
A7: Yes, surface modification is crucial for tailoring membrane properties:
- Grafting: Attaching hydrophilic polymer chains like poly(oxyethylene methacrylate) (POEM) can enhance the antifouling properties of PVDF membranes, improving their performance in water treatment. []
- Blending with amphiphilic polymers: Incorporating polymers with both hydrophilic and hydrophobic segments can improve membrane hydrophilicity and oleophobicity, enhancing oil/water separation efficiency. []
Q8: What factors can affect the stability of PVDF and its copolymers?
A8: Stability can be influenced by:
- Temperature: Prolonged exposure to high temperatures can lead to degradation, limiting its use in some high-temperature applications. [, ]
- Chemicals: Strong bases can attack specific sites in VDF copolymers, leading to chain scission and degradation. []
Q9: How is the thermal stability of PVDF assessed?
A9: Thermal analysis techniques are employed, including:
- Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating decomposition onset and degradation kinetics. []
- Differential Scanning Calorimetry (DSC): Measures heat flow during heating and cooling cycles, providing information about melting point, crystallization behavior, and phase transitions. [, , , , ]
Q10: How is computational chemistry used to study VDF and its copolymers?
A10: Computational approaches provide valuable insights:
- Molecular Dynamics (MD) Simulations: Simulate molecular motions and interactions to understand phase transitions, ferroelectric behavior, and the influence of copolymer composition on properties. []
- Kinetic Monte Carlo (kMC) Simulations: Model polymerization reactions, including iodine transfer polymerization, to optimize reaction conditions and predict polymer properties. []
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